molecular formula C13H20O B7846286 1-(4-Butylphenyl)propan-1-ol

1-(4-Butylphenyl)propan-1-ol

Cat. No.: B7846286
M. Wt: 192.30 g/mol
InChI Key: YYQZLCBPVKSJPF-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)propan-1-ol is an organic compound with the molecular formula C13H20O. It is a type of alcohol that features a butyl group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Butylphenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.

Industrial Production Methods: In industrial settings, the compound can be produced via catalytic hydrogenation of 1-(4-Butylphenyl)propan-1-one. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-Butylphenyl)propan-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 1-(4-Butylphenyl)propan-1-one.

    Reduction: 1-(4-Butylphenyl)propane.

    Substitution: 1-(4-Butylphenyl)propyl chloride.

Scientific Research Applications

1-(4-Butylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 1-(4-Butylphenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s anti-inflammatory effects could be linked to its interaction with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • 1-(4-tert-Butylphenyl)propan-1-ol
  • 1-(4-Methylphenyl)propan-1-ol
  • 1-(4-Ethylphenyl)propan-1-ol

Comparison: 1-(4-Butylphenyl)propan-1-ol is unique due to the presence of the butyl group, which influences its physical and chemical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity. For example, the butyl group provides a higher degree of hydrophobicity compared to the methyl or ethyl groups, potentially affecting its interactions in biological systems.

Properties

IUPAC Name

1-(4-butylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-3-5-6-11-7-9-12(10-8-11)13(14)4-2/h7-10,13-14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQZLCBPVKSJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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